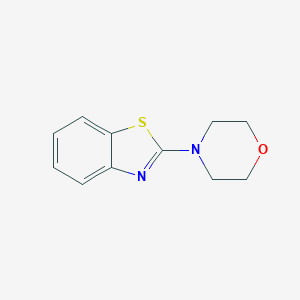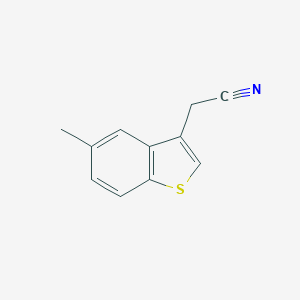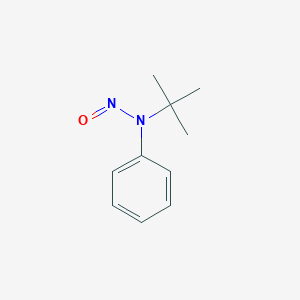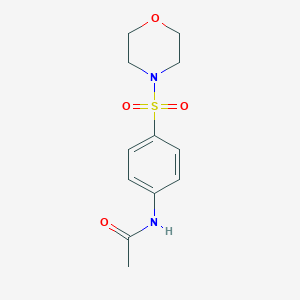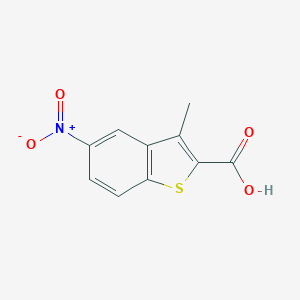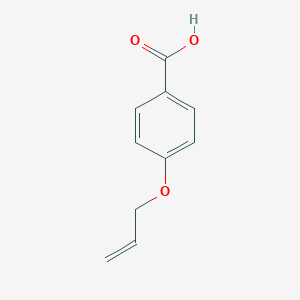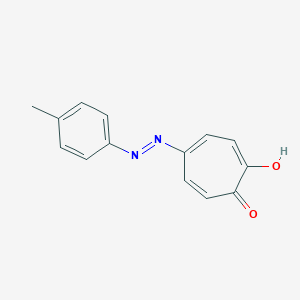
5-p-Tolylazotropolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-p-Tolylazotropolone (5-p-TAT) is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-p-Tolylazotropolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to DNA and other cellular components, leading to cell death. Additionally, 5-p-Tolylazotropolone has been shown to inhibit the activity of metalloenzymes, which may contribute to its anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-p-Tolylazotropolone can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and metastasis. Additionally, 5-p-Tolylazotropolone has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-p-Tolylazotropolone in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation is its potential toxicity, as it can cause damage to cells upon exposure to light. Therefore, careful handling and appropriate safety precautions must be taken when working with 5-p-Tolylazotropolone.
Direcciones Futuras
There are several potential future directions for research on 5-p-Tolylazotropolone. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in photodynamic therapy. Finally, there is potential for the development of new derivatives of 5-p-Tolylazotropolone that may have improved properties for specific applications.
Conclusion:
In conclusion, 5-p-Tolylazotropolone is a chemical compound with unique properties that have made it a valuable tool in scientific research. Its versatility and potential applications in cancer treatment and other areas make it an area of ongoing interest for researchers. However, its potential toxicity and the need for further research to fully understand its mechanism of action highlight the importance of careful handling and continued investigation.
Métodos De Síntesis
The synthesis of 5-p-Tolylazotropolone involves the reaction between p-toluidine and 2-hydroxy-1,4-naphthoquinone. The reaction is catalyzed by copper (II) acetate and is carried out in a solvent such as acetic acid. The resulting product is a red-orange crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
5-p-Tolylazotropolone has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, a photosensitizer for photodynamic therapy, and a metal ion chelator. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
19281-39-1 |
|---|---|
Nombre del producto |
5-p-Tolylazotropolone |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18) |
Clave InChI |
ACTIARCHTVXFJH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Otros números CAS |
19281-39-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



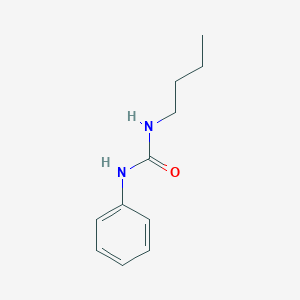
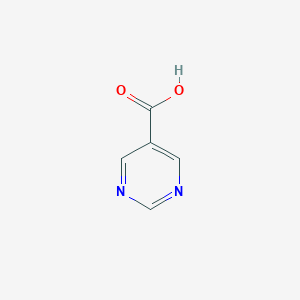
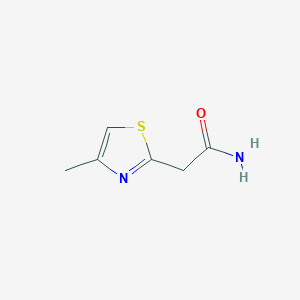
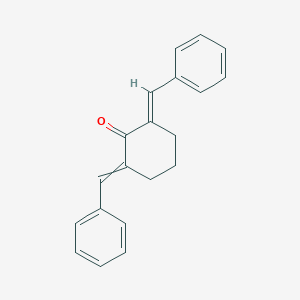
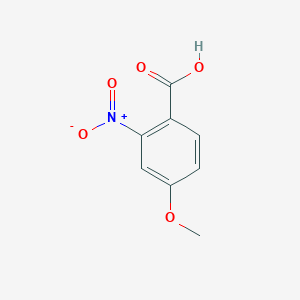
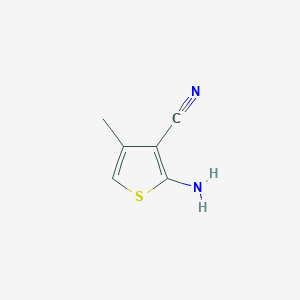
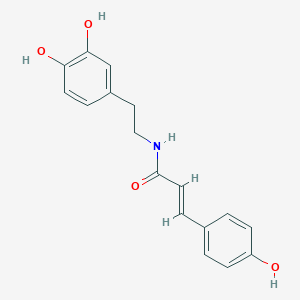
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
